Pharmacokinetic Differentiation: Delayed Tmax and Lower Cmax of Quinidine Bisulfate vs. Immediate-Release Quinidine Sulfate
In a single-dose crossover study of 10 healthy subjects, a slow-release formulation of quinidine bisulfate exhibited a significantly prolonged time to peak plasma concentration (Tmax) and a lower maximum concentration (Cmax) compared to an equivalent dose of conventional immediate-release quinidine sulfate. Total body clearance and renal clearance were comparable between the two salts, indicating that the primary differentiating factor is the absorption profile conferred by the bisulfate slow-release matrix [1].
| Evidence Dimension | Time to Maximum Plasma Concentration (Tmax) |
|---|---|
| Target Compound Data | 4 hours |
| Comparator Or Baseline | Quinidine Sulfate: 2 hours |
| Quantified Difference | 2-hour delay |
| Conditions | Single oral dose (400 mg) in 10 normal subjects; crossover design. |
Why This Matters
This quantifies the controlled-release advantage of the bisulfate salt, supporting less frequent dosing (e.g., q12h vs. q6-8h) and potentially reducing peak concentration-related adverse effects.
- [1] Mahon WA, Mayersohn M, Inaba T. Disposition kinetics of two oral forms of quinidine. Clin Pharmacol Ther. 1976;19(5part1):566-575. View Source
